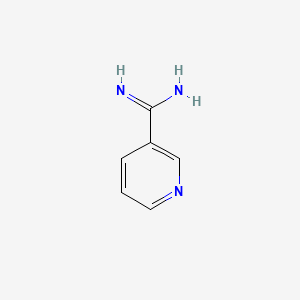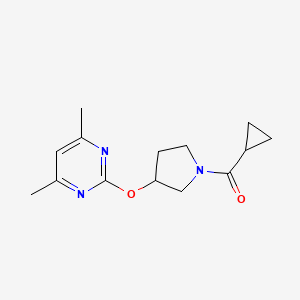
3-Pyridinecarboxamidine
説明
3-Pyridinecarboxamidine, also known as 3-Pyridinecarboximidamide, is an organic compound with the chemical formula C6H7N3. It is a colorless crystalline solid that is stable at room temperature and pressure. This compound is soluble in water and some organic solvents, such as ethanol and methanol .
作用機序
Target of Action
3-Pyridinecarboxamidine, also known as Ki-3005, primarily targets KATP channels . These channels play a crucial role in regulating the membrane potential and cellular excitability, particularly in muscle cells and neurons. They are sensitive to the metabolic state of the cell and open in response to various metabolic signals, such as a decrease in ATP or an increase in ADP .
Mode of Action
This compound acts as a KATP channel activator . It binds to the KATP channels, causing them to open. This opening allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. Hyperpolarization makes the cell less likely to fire an action potential, thereby reducing cellular excitability .
Biochemical Pathways
For instance, in cardiac and skeletal muscle cells, KATP channel activation can protect against injury caused by ischemia, a condition characterized by reduced blood flow . In pancreatic beta cells, KATP channel activity is linked to insulin secretion .
Pharmacokinetics
Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted .
Result of Action
The activation of KATP channels by this compound can lead to various physiological effects. For example, in blood vessels, KATP channel activation can cause vasodilation, leading to a decrease in blood pressure . In neurons, it can reduce excitability, potentially influencing neuronal signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the drug’s stability and activity. Additionally, the presence of other substances, such as other drugs or metabolites, can influence the drug’s action through drug-drug interactions .
生化学分析
Biochemical Properties
It is known that pyridine derivatives play a significant role in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It has been found that certain pyridine derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-Pyridinecarboxamidine in animal models have not been reported yet. Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: 3-Pyridinecarboxamidine is typically synthesized from 3-cyanopyridine. The process involves dissolving 3-cyanopyridine in dry chloroform and adding absolute ethyl alcohol. The mixture is cooled to 0°C while dry hydrogen chloride saturates the reaction mixture. After standing at 0°C for 16 hours, the mixture is poured into an ice-cold 50% sodium hydroxide solution to give an alkaline solution. The chloroform layer is separated, washed with water until neutral, dried over potassium carbonate, and concentrated to give the crude imidate. This imidate is then dissolved in 75% aqueous ethanol containing ammonium chloride and heated at 70°C for 4 hours. The product is obtained after filtration and dilution with acetone .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly followed to handle hazardous reagents and conditions .
化学反応の分析
Types of Reactions: 3-Pyridinecarboxamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine amines .
科学的研究の応用
3-Pyridinecarboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst, ligand, or intermediate in organic synthesis.
Biology: It forms complexes with metal ions, playing a catalytic or specific role in biological systems.
Industry: It is used in the production of various chemicals and pharmaceuticals.
類似化合物との比較
- 3-Pyridinecarboximidamide
- Nicotinamidine
- 3-Amidinopyridine
Comparison: 3-Pyridinecarboxamidine is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it has distinct properties such as higher solubility in water and organic solvents, and a unique mechanism of action in biological systems .
特性
IUPAC Name |
pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGUUJNEJJPLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945941 | |
| Record name | Pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23255-20-1 | |
| Record name | Pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How do 3-pyridinecarboxamidines interact with their target and what are the downstream effects?
A1: 3-Pyridinecarboxamidines, specifically those with modifications at the 5-position and N-arylalkyl substituents, have been identified as potent potassium channel openers. They exert their effects by binding to ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. [, , , ] This binding leads to channel opening, promoting potassium ion efflux. This hyperpolarizes the cell membrane, reducing calcium influx, and ultimately leading to vasodilation. [, ]
Q2: What is the structure-activity relationship (SAR) observed for 3-pyridinecarboxamidines and their derivatives?
A2: Research has shown that modifications to the basic 3-pyridinecarboxamidine structure significantly influence its potency and duration of action. For instance, introducing an amino group at the 5-position of the pyridine ring, as seen in KRN4884 (5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine), significantly enhances its antihypertensive activity and prolongs its duration of action after oral administration. [] Similarly, the N-[2-(2-chlorophenyl)ethyl] substituent in KRN4884 contributes to its high potency. [, ]
Q3: How does KRN4884 compare to other potassium channel openers like levcromakalim?
A3: While both KRN4884 and levcromakalim activate KATP channels, they exhibit distinct pharmacological profiles. KRN4884 demonstrates a slower onset of action but a significantly longer duration of antihypertensive effects compared to levcromakalim in studies using spontaneously hypertensive rats. [] This longer duration might be attributed to a slower dissociation rate from its binding site on vascular smooth muscle. []
Q4: What are the potential therapeutic applications of 3-pyridinecarboxamidines like KRN4884?
A4: Given their potent and long-lasting vasodilatory effects, 3-pyridinecarboxamidines like KRN4884 hold promise for treating cardiovascular diseases. Preclinical studies suggest potential applications in managing hypertension [, , ], improving glucose tolerance and insulin sensitivity in metabolic syndrome models [], and potentially offering cardioprotective benefits against ischemia. []
Q5: What is known about the potential for resistance to 3-pyridinecarboxamidines?
A5: While specific resistance mechanisms to 3-pyridinecarboxamidines haven't been extensively studied, their interaction with KATP channels suggests a potential for cross-resistance with other potassium channel openers. For instance, mutations or alterations in KATP channel subunits could potentially reduce the efficacy of these drugs. Further research is needed to fully understand the development and clinical implications of potential resistance mechanisms.
Q6: Are there any analytical methods used to characterize and study 3-pyridinecarboxamidines?
A6: Various analytical methods are employed to characterize and quantify 3-pyridinecarboxamidines. These include techniques like high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural elucidation, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. [] These methods are crucial for understanding the compound's properties, stability, and behavior in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)


![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)




![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)




![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)
